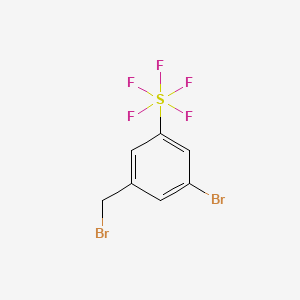

3-Bromo-5-(pentafluorosulfur)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(pentafluorosulfur)benzyl bromide is an organobromine compound that features a benzyl bromide moiety substituted with a bromine atom and a pentafluorosulfur group. This compound is known for its high reactivity and is used in various chemical synthesis applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 5-(pentafluorosulfur)benzyl bromide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzyl bromide group exhibits high electrophilicity, enabling facile nucleophilic substitution under mild conditions. Key reactions include:

Grignard Reagent Alkylation

The compound reacts with organomagnesium reagents to form alkylated derivatives. For example:

Reaction :

3-Bromo-5-(pentafluorosulfur)benzyl bromide + Vinyl MgCl → 1-Allyl-3-bromo-5-(pentafluorosulfur)benzene

Conditions :

-

CuI (10 mol%) and 2,2’-bipyridyl (10 mol%) in THF at 0°C → RT

-

Yield: ~34–59% (analogous to reactions with 2-bromo-5-substituted benzyl bromides)

Alcohol/Ether Formation

Primary/secondary alcohols or alkoxides displace the benzyl bromide group:

Reaction :

C₇H₅Br₂F₅S + ROH/NaOR → C₇H₅BrF₅S-OR + HBr

Conditions :

Transition-Metal-Catalyzed Cross-Coupling

The aryl bromide participates in palladium- or copper-mediated couplings:

Suzuki-Miyaura Coupling

Reaction :

C₇H₅Br₂F₅S + Ar-B(OH)₂ → C₇H₅BrF₅S-Ar + Byproducts

Conditions :

Ullmann Coupling

Reaction :

C₇H₅Br₂F₅S + Ar-NH₂ → C₇H₅BrF₅S-NH-Ar + HBr

Conditions :

Bromine-Lithium Exchange

The aryl bromide undergoes lithiation for subsequent electrophilic quenching:

Reaction :

C₇H₅Br₂F₅S + t-BuLi → C₇H₅BrF₅S-Li → C₇H₅BrF₅S-E⁺

Electrophiles (E⁺) :

Comparative Reactivity of Bromine Sites

| Site | Reactivity Profile | Preferred Reactions |

|---|---|---|

| Benzyl Bromide | High (SN2-prone) | Grignard, alcohol substitution |

| Aryl Bromide | Moderate (requires catalysis) | Suzuki, Ullmann couplings |

The -SF₅ group enhances electrophilicity at the benzyl position but slightly deactivates the aromatic ring .

Stability and Handling

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 3-Bromo-5-(pentafluorosulfur)benzyl bromide is in the field of medicinal chemistry. Its structure allows it to serve as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the pentafluorosulfur group enhances its reactivity, potentially leading to compounds with improved biological activity.

Case Study: Synthesis of Anticancer Agents

Recent research has explored the use of this compound in synthesizing anticancer agents. The unique electronic properties imparted by the pentafluorosulfur group facilitate reactions that can lead to biologically active derivatives. For instance, studies have shown that derivatives synthesized from this compound exhibit significant cytotoxicity against cancer cell lines, indicating its potential as a precursor in drug development.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a versatile building block for creating more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cross-coupling reactions.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| This compound | C₇H₅Br₂F₅S | High reactivity due to multiple halogens |

| 4-Bromo-2-fluorobenzyl bromide | C₇H₆BrF | Lacks sulfur; different electronic properties |

| 3-Bromo-4-(pentafluorosulfur)benzyl chloride | C₇H₅BrF₅SCl | Different halogen leading to varied reactivity |

| 2-Bromo-5-(pentafluorosulfur)benzyl alcohol | C₇H₇BrF₅S | Contains hydroxyl group; potentially different biological activity |

This table illustrates how variations in structure affect the reactivity and potential applications of related compounds.

Material Science

The compound's unique fluorinated sulfur component also makes it relevant in material science. It can be used to modify surfaces or create materials with specific properties, such as increased hydrophobicity or enhanced thermal stability.

Case Study: Surface Modification

Research has indicated that incorporating this compound into polymer matrices can enhance their chemical resistance and mechanical properties. This application is particularly valuable in industries where materials are exposed to harsh chemicals or extreme conditions.

Environmental Chemistry

In environmental chemistry, this compound may play a role in developing new methods for pollutant degradation or detection due to its high reactivity and ability to form stable complexes with various environmental contaminants.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzyl bromide involves its high reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The pentafluorosulfur group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4,5,6-Pentafluorobenzyl bromide

- 3-Bromo-5-(pentafluorothio)benzyl bromide

- 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Uniqueness

3-Bromo-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of both bromine and pentafluorosulfur groups on the benzyl ring. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry. The pentafluorosulfur group, in particular, enhances the electron-withdrawing properties, which can influence the compound’s behavior in various reactions.

Activité Biologique

3-Bromo-5-(pentafluorosulfur)benzyl bromide, with the chemical formula C7H5Br2F5S, is a halogenated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. This compound features both bromine and pentafluorosulfur groups, which contribute to its unique chemical properties and potential biological activities.

- Molecular Formula : C7H5Br2F5S

- Molar Mass : 375.98 g/mol

- CAS Number : 1240257-14-0

- Structural Formula : This compound

Synthesis

The synthesis of this compound typically involves the bromination of appropriate precursors followed by the introduction of the pentafluorosulfur moiety. The specific synthetic routes may vary depending on the desired yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for treating infections. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit enzymes involved in cell growth.

- Apoptotic Pathway Activation : Studies suggest that this compound may modulate apoptotic signaling pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A notable study evaluated the anticancer effects of this compound against human cancer cell lines. The results indicated:

- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: IC50=2.93±0.47μM

- A549: Higher IC50 value indicating less potency compared to MCF-7

- Mechanism :

- Induction of caspase activation (caspase-3 and caspase-9)

- Modulation of Bcl-2 family proteins leading to increased apoptosis

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.93 ± 0.47 | Apoptosis via caspase activation |

| A549 | Higher than MCF-7 | Less potent, requires further study |

Propriétés

IUPAC Name |

[3-bromo-5-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRNYAZILJJJGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.